SPL-707 - 2195361-33-0

SPL-707

Catalog Number: EVT-284527
CAS Number: 2195361-33-0
Molecular Formula: C27H28FN5O4
Molecular Weight: 505.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SPL-707 is the first selective and orally active SPPL2a inhibitor. It shows adequate selectivity against the closely related enzymes γ-secretase and SPP and a good pharmacokinetic profile in mouse and rat.
Synthesis Analysis

The synthesis of SPL-707 involves several steps, beginning with the preparation of key intermediates. The final compound is synthesized through a series of chemical reactions including cyclization and amide coupling. Notably, the synthesis utilizes a cyclopropyl group to enhance lipophilicity, achieving a log P value of 2.3, which is favorable for oral bioavailability . The synthetic pathway includes:

  1. Preparation of Intermediates: Starting from fluoroisochromanone, intermediates are synthesized through copper-mediated reactions and selective reductions.
  2. Cyclization: The formation of a spiro-cyclopropyl analogue involves cyclization reactions that yield the desired tricyclic structure.
  3. Amide Coupling: Final assembly involves coupling aromatic amines to the tricyclic core using coupling reagents like EDC or HATU to achieve high yields .
Molecular Structure Analysis

SPL-707 has the molecular formula C27H28FN5O4C_{27}H_{28}FN_5O_4 and a molecular weight of 505.54 g/mol . Its structure features:

  • A tricyclic core with a cyclopropyl substituent.
  • A sulfonamide functional group that contributes to its inhibitory activity.
  • Various polar substituents that enhance solubility and selectivity against target proteases.

The compound's stereochemistry has been confirmed through X-ray crystallography, ensuring accurate representation of its active form .

Chemical Reactions Analysis

SPL-707 primarily functions as an inhibitor of SPPL2a through competitive inhibition. It binds to the active site of the enzyme, preventing substrate access and subsequent cleavage. The compound exhibits a high degree of selectivity; for instance, it shows 79-fold selectivity over γ-secretase and 23-fold over SPP . The mechanism by which SPL-707 inhibits SPPL2a involves:

  • Competitive Binding: SPL-707 competes with natural substrates for binding at the active site.
  • Inhibition Kinetics: The compound's IC50 values indicate its potency in inhibiting enzyme activity in vitro and in vivo.
Mechanism of Action

The mechanism by which SPL-707 exerts its effects is rooted in its interaction with SPPL2a. Upon binding, it inhibits the cleavage of substrates such as CD74/p8 fragment, which is critical for proper immune function . The inhibition leads to altered processing of immune signaling pathways, potentially resulting in immunomodulatory effects observed in animal models.

Key points about its mechanism include:

  • Substrate Recognition: SPL-707 alters the substrate binding dynamics due to its structural characteristics.
  • Impact on Immune Cells: In vivo studies have shown that administration of SPL-707 affects B cell populations and dendritic cells, mimicking phenotypes seen in SPPL2a knockout models .
Physical and Chemical Properties Analysis

SPL-707 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows good solubility in DMSO, facilitating its use in biological assays.
  • Stability: It is stable under typical laboratory conditions but should be stored at low temperatures (−20°C or −80°C) for prolonged shelf life .
  • Lipophilicity: With a log P value of 2.3, SPL-707 demonstrates suitable lipophilicity for oral bioavailability.

These properties contribute to its utility as a research tool in pharmacological studies.

Applications

SPL-707 has significant potential applications in scientific research, particularly in studies related to immunology and protease biology. Its primary applications include:

  • Immunomodulation Studies: As an inhibitor of SPPL2a, SPL-707 can be used to explore immune signaling pathways and their implications in diseases such as cancer and autoimmune disorders.
  • Drug Development: The compound serves as a lead structure for developing new therapeutics targeting similar proteolytic pathways.
  • Biochemical Assays: SPL-707 is utilized in cell-based assays to study the functional consequences of SPPL2a inhibition on cellular processes.
Introduction to SPL-707

Signal Peptide Peptidase-Like 2a (SPPL2a) as a Pharmacological Target

SPPL2a (Signal Peptide Peptidase-Like 2a) is an intramembrane aspartyl protease that regulates the cleavage of type II transmembrane proteins, including the invariant chain CD74. This protein is critical for MHC class II antigen presentation in B lymphocytes and dendritic cells. During immune cell maturation, SPPL2a processes the CD74/p8 fragment, enabling tonic B-cell receptor (BCR) signaling and dendritic cell function. Genetic ablation of SPPL2a in mice results in selective depletion of B cells and myeloid dendritic cells due to impaired CD74/p8 processing, while sparing other immune populations. This phenotype positions SPPL2a as a compelling target for autoimmune diseases where aberrant B-cell activity drives pathology, such as rheumatoid arthritis and lupus. The enzyme’s restricted substrate profile further enhances its therapeutic appeal, potentially minimizing off-target effects compared to broader-spectrum proteases like γ-secretase [2] [3].

Discovery and Development of SPL-707: A First-in-Class Inhibitor

SPL-707 emerged from a medicinal chemistry campaign at Novartis aimed at developing selective SPPL2a inhibitors. Initial high-throughput screening identified a lipophilic hydroxyethylamine-based hit structurally resembling HIV protease inhibitors. Lead optimization focused on improving potency, selectivity, and pharmacokinetics. Critical modifications included replacing the Cbz group with smaller substituents to reduce lipophilicity and introducing a cyclopropyl ring to enhance metabolic stability. These efforts yielded SPL-707, the first orally bioavailable SPPL2a inhibitor with sub-100 nM cellular potency (IC₅₀ = 77 nM against human SPPL2a). In rodent models, SPL-707 achieved full inhibition of CD74/p8 processing at 3 mg/kg orally and reduced splenic B cells by >50% after 11 days of dosing (10 mg/kg b.i.d.) without affecting γ-secretase activity. This recapitulated the phenotype of SPPL2a-knockout mice, validating pharmacological SPPL2a inhibition as a viable immunomodulatory strategy [1] [3] [6]. Subsequent work led to SPL-410, a derivative with picomolar potency, though SPL-707 remains significant as the pioneering clinical candidate [2].

Structural Classification of SPL-707: Hydroxyethylamine-Based Small Molecule

SPL-707 ((S)-2-cyclopropyl-N1-( (S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide) belongs to the hydroxyethylamine (HEA) class of aspartyl protease inhibitors. Its structure features three key domains:

  • Transition-State Mimicry: The central hydroxyethylamine motif (-N-CH(OH)-CH₂-) mimics the tetrahedral transition state during peptide bond hydrolysis, enabling high-affinity binding to the SPPL2a catalytic aspartates [2].
  • Spirocyclic Core: A spiro[benzo-diazepine-cyclopropane] system constrains molecular conformation, optimizing engagement with the enzyme’s substrate-binding cleft.
  • Hydrophobic Extensions: The N4-(5-fluoro-2-methylpyridin-3-yl) group and cyclopropylsuccinamide moiety enhance membrane permeability and selectivity against related proteases like SPP (IC₅₀ = 3.7 μM) [1] [6].
  • Stereochemical Sensitivity: The (S,S) configuration at the hydroxyethylamine and succinamide regions is critical for activity. Epimerization reduces potency by >100-fold due to suboptimal hydrogen bonding with catalytic residues [3].
  • Computational Insights: Molecular docking suggests the 5-fluoropyridine group occupies the S3 pocket of SPPL2a, while the spirocycle projects into the hydrophobic S1' sub-site, explaining its >25-fold selectivity over γ-secretase [1] [6].

Table 1: Key Properties of SPL-707

PropertyValueExperimental Context
Molecular FormulaC₂₇H₂₈FN₅O₄Calculated from structure [1]
CAS No.2195361-33-0Registry identifier [4]
SPPL2a IC₅₀ (Human)77 nMHEK293 cell assay [1]
SPPL2a IC₅₀ (Mouse)180 nMHigh-content imaging [9]
γ-Secretase Selectivity79-fold (IC₅₀ = 6.1 μM)Notch1 cleavage assay [1]
Oral BioavailabilityAUC = 8787 h·nM (3 mg/kg, mouse)Pharmacokinetic study [1]

Table 2: Cellular Selectivity Profile of SPL-707

TargetIC₅₀Selectivity vs. SPPL2aAssay System
SPPL2b430 nM5.6-fold less potentHCA in U-2 OS cells [1]
SPP3.7 μM48-fold selectiveEnvSigSeq-SEAP cleavage [6]
BACE-1>100 μM>1298-fold selectiveEnzyme activity [2]
Cathepsin D>100 μM>1298-fold selectiveFluorogenic substrate [2]

Table 3: In Vivo Efficacy of SPL-707

ParameterEffectDosing Regimen
CD74/p8 Processing InhibitionFull inhibition in spleen3 mg/kg b.i.d., rats [1]
B-Cell DepletionDose-dependent reduction (≥10 mg/kg)3–30 mg/kg b.i.d., 11 days, mice [3]
Dendritic Cell ReductionSignificant decrease in mDCs10 mg/kg b.i.d., 11 days, mice [9]

SPL-707 exemplifies rational structure-based design targeting intramembrane proteases. Its optimized hydroxyethylamine scaffold achieves unprecedented selectivity among aspartyl proteases, enabling precise immunological modulation without broad-spectrum effects [2] [3].

Properties

CAS Number

2195361-33-0

Product Name

SPL-707

IUPAC Name

(S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide

Molecular Formula

C27H28FN5O4

Molecular Weight

505.55

InChI

InChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1

InChI Key

WLQXBRYTQYYCMW-REWPJTCUSA-N

SMILES

FC1=CC(NC(C[C@H](C(N[C@@H]2C(N(CC3(CC3)C4)N4C(C5=C2C=CC=C5)=O)=O)=O)C6CC6)=O)=C(C)N=C1

Solubility

Soluble in DMSO

Synonyms

SPL-707; SPL 707; SPL707;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.